cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine
Description
Properties
Molecular Formula |
C10H20F2N2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[[2,2-difluoroethyl(methyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-14(7-10(11)12)6-8-2-4-9(13)5-3-8/h8-10H,2-7,13H2,1H3 |
InChI Key |
VQRWGAWAHVNDJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC(CC1)N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the cis-4-Substituted Cyclohexanamine Core
A key step in preparing cis-4-substituted cyclohexanamine derivatives is the stereoselective hydrogenation of aromatic precursors to obtain the cis-configured cyclohexyl intermediate. According to a Chinese patent (CN109824520B), cis-4-methylcyclohexylamine was synthesized via:
Step 1: Selective Hydrogenation
4-methylphenylboronic acid or its esters are dissolved in a hydrogenation solvent and subjected to catalytic hydrogenation using a rhodium on carbon catalyst. This converts the aromatic ring into a cyclohexylboronic acid or ester intermediate, predominantly in the cis configuration. The product is purified by recrystallization to enrich the cis-isomer.Step 2: Amine Substitution Reaction
The cis-4-methylcyclohexylboronic acid/ester is then reacted in the presence of sulfamic acid and an aqueous inorganic base (e.g., sodium hydroxide) to substitute the boronic acid/ester group with an amine, yielding cis-4-methylcyclohexylamine with high purity and yield (up to 99.6% purity, 85% yield in scale-up conditions).
This two-step method is notable for its stereoselectivity and scalability, providing a robust route to cis-4-substituted cyclohexylamines, which can serve as a core for further functionalization.
Introduction of the Difluoroethylmethylamino Methyl Side Chain
The difluoroethylmethylamino substituent is typically introduced via nucleophilic substitution or reductive amination reactions involving fluorinated amine building blocks. While direct literature on cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine is limited, analogous strategies are documented in fragment-based drug discovery and fluorinated amine chemistry:
Fragment Coupling via Metathesis and Amination
Research on related difluoroethyl cyclohexanamine derivatives shows that coupling of cyclohexanamine cores with difluoroethyl-containing amines can be achieved through controlled catalytic reactions, including metathesis and nucleophilic substitution, under inert atmosphere and catalyst control to maintain stereochemistry.Reductive Amination and Amine Alkylation
The methylamino group can be introduced by reductive amination of the corresponding aldehyde or ketone intermediate with methylamine derivatives, followed by fluorination steps or direct use of difluoroethylmethylamine reagents. The reaction conditions typically involve mild temperatures (0 to 25 °C), inert atmosphere, and solvents such as dichloromethane or acetonitrile with bases like triethylamine or N,N-diisopropylethylamine.
Representative Experimental Procedure (Hypothetical Based on Analogous Methods)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1 | 4-methylphenylboronic acid, Rh/C catalyst, hydrogen gas, solvent (THF or ethanol), room temperature | Hydrogenation to cis-4-methylcyclohexylboronic acid/ester | High cis-selectivity; recrystallization enriches cis-isomer |
| 2 | cis-4-methylcyclohexylboronic acid, sulfamic acid, aqueous NaOH, THF, room temperature, 16 h | Amine substitution to cis-4-methylcyclohexylamine | 85% yield, >98% purity by GC |
| 3 | cis-4-methylcyclohexylamine, 2,2-difluoroethylmethylamine or equivalent fluorinated amine reagent, triethylamine, dichloromethane, 0-25 °C, inert atmosphere | Nucleophilic substitution or reductive amination to introduce difluoroethylmethylamino group | Yields vary; typically >70% with careful control |
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR):
Proton NMR (1H NMR) spectra of intermediates show characteristic multiplets for cyclohexyl protons and singlets for methyl groups. Fluorine coupling in 19F NMR confirms the presence of difluoroethyl groups.Gas Chromatography (GC):
Used to monitor reaction completion and purity, with cis-isomers showing distinct retention times.Mass Spectrometry (MS):
Confirms molecular weight and presence of fluorinated substituents.
Research Discoveries and Notes
The use of boronic acid derivatives as intermediates allows for stereoselective synthesis of cis-substituted cyclohexylamines, which is critical for biological activity in drug discovery.
Sulfamic acid-mediated amine substitution is a mild and efficient method to convert boronic esters to amines without racemization or isomerization.
The incorporation of difluoroethyl groups enhances metabolic stability and lipophilicity, valuable in medicinal chemistry applications.
The reaction conditions are scalable from gram to kilogram scale with consistent yields and purity, as demonstrated in patent literature.
Careful control of reaction atmosphere (nitrogen or inert gas) and temperature is essential to maintain stereochemistry and prevent side reactions during fluorinated amine introduction.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the cyclohexane structure can enhance anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
The compound may also have neuroprotective properties. Its structural analogs have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, which is crucial for cognitive function. Inhibition of AChE could potentially lead to therapeutic applications in neurodegenerative diseases like Alzheimer's .
Table 2: AChE Inhibition Studies
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from cyclohexanamine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Efficacy
A series of studies focused on the anticancer efficacy of structurally related compounds revealed that they significantly inhibited cell proliferation in vitro. For example, a compound with a similar framework exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential as a lead compound for drug development .
Case Study 2: Neuroprotective Mechanisms
In another study, the neuroprotective effects of related compounds were investigated through in vitro assays demonstrating their ability to inhibit AChE activity effectively. These findings suggest a pathway for developing treatments for cognitive decline associated with aging and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine
- Key Features: Backbone: Cyclohexanamine (aminocyclohexane) with a methyl-substituted amine group. Substituent: A branched alkylamine group containing a difluoroethyl (CH₂CF₂) and methyl (CH₃) moiety. Stereochemistry: The "cis" designation refers to the spatial arrangement of substituents on the cyclohexane ring.
Physicochemical Properties (Inferred from Structural Analogues):
- Molecular Formula : C₁₁H₂₁F₂N₂ (calculated based on substituents).
- Polarity : Moderate due to amine groups and fluorine atoms.
- Lipophilicity: Higher than non-fluorinated analogues due to fluorine’s electron-withdrawing effects.
Structural Analogues and Their Properties
The following table summarizes key compounds structurally related to the target molecule:
Key Differences and Research Findings
Substituent Complexity and Fluorination
- 4-(Trifluoromethyl)cyclohexylamine : The trifluoromethyl group (CF₃) increases lipophilicity but lacks the branched amine structure, reducing steric hindrance .
Toxicity and Hazard Profiles
- Target Compound : Fluorinated amines may exhibit altered toxicity profiles. For example, fluorine atoms could reduce acute toxicity but increase bioaccumulation risks .
Stereochemical Effects
- cis-4-Methylcyclohexylamine hydrochloride : The cis configuration affects solubility and receptor interactions compared to trans isomers. Similarly, the target compound’s cis arrangement may influence binding to biological targets .
Biological Activity
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine , also known as a cyclohexylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties, particularly in the realm of neuropharmacology and receptor interactions.
- IUPAC Name : rel-(1s,4s)-4-(((2,2-difluoroethyl)(methyl)amino)methyl)cyclohexan-1-amine hydrochloride
- Molecular Formula : C10H21ClF2N2
- Molecular Weight : 242.74 g/mol
- CAS Number : 1856419-03-8
- Purity : 95.00% .
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Preliminary studies suggest that this compound may act as an agonist or antagonist at specific serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and cognitive functions.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant activity in modulating serotonin pathways. For example, studies on structurally related compounds have demonstrated their ability to elicit head-twitch responses in animal models, indicative of 5-HT_2A receptor activation .
Case Studies
-
Study on Serotonin Receptor Agonists :
- Objective : To evaluate the agonistic effects on serotonin receptors.
- Findings : Compounds with similar structures showed high potency at 5-HT_2A and 5-HT_2C receptors while exhibiting selectivity over other receptor types. This suggests a potential therapeutic application in treating mood disorders .
-
Neuroplasticity Research :
- Objective : To assess the impact on gene expression related to neuroplasticity.
- Findings : The administration of related compounds resulted in increased expression of genes involved in neuroplasticity within the frontal cortex, supporting the hypothesis that these compounds could enhance cognitive functions and emotional resilience .
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, it is crucial to consider potential toxic effects associated with fluorinated compounds. Toxicological assessments should focus on acute and chronic exposure scenarios to determine any adverse effects.
Data Table: Summary of Biological Activity
Q & A
(Basic) How can researchers optimize the synthesis of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine to achieve high yield and purity?
Answer:
The synthesis typically involves reductive amination or nucleophilic substitution between a cyclohexanamine precursor and a 2,2-difluoroethyl-methylamine derivative. Key optimization strategies include:
- Reaction conditions: Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation) .
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine group .
- Purification: Use silica gel chromatography or recrystallization with ethyl acetate/hexane mixtures to isolate the cis-isomer selectively .
Table 1: Example Reaction Conditions and Yields
| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Aminomethylcyclohexanamine | DMF | 25 | 68 | 95 |
| 4-Formylcyclohexanamine | Acetonitrile | 0 | 72 | 92 |
(Basic) What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm the cis-configuration via coupling constants (J = 10–12 Hz for axial-equatorial protons) .
- ¹⁹F NMR: Verify the presence of the 2,2-difluoroethyl group (δ ≈ -120 to -125 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 247.15 g/mol) .
- X-ray Crystallography: Resolve absolute stereochemistry if single crystals are obtainable .
(Basic) What initial biological screening approaches are suitable for this compound?
Answer:
- In vitro receptor binding assays: Screen for activity at G protein-coupled receptors (GPCRs) or neurotransmitter transporters (e.g., serotonin or dopamine transporters) due to structural similarity to bioactive cyclohexylamines .
- Enzymatic inhibition studies: Test against acetylcholinesterase or monoamine oxidases using fluorometric assays .
- Cytotoxicity profiling: Use MTT assays in HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .
(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Control experiments: Verify compound purity (>95% by HPLC) and exclude batch-to-batch variability .
- Assay standardization: Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines across labs .
- Meta-analysis: Compare structural analogs (e.g., trifluoroethyl vs. difluoroethyl derivatives) to identify substituent-specific effects .
(Advanced) What strategies are effective for separating enantiomers of this compound?
Answer:
- Chiral chromatography: Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Derivatization: Convert the amine to a diastereomeric sulfonamide using (-)-camphorsulfonyl chloride, followed by standard chromatography .
- Crystallization-induced resolution: Exploit differential solubility of enantiomers in ethanol/water mixtures .
(Advanced) How to design structure-activity relationship (SAR) studies focusing on the difluoroethyl group?
Answer:
- Substituent variation: Synthesize analogs with monofluoroethyl, trifluoroethyl, or non-fluorinated ethyl groups .
- Biological testing: Compare logP (lipophilicity) and IC₅₀ values in target assays (e.g., receptor binding).
Table 2: Hypothetical SAR for Fluorinated Derivatives
| Substituent | logP | IC₅₀ (nM) | Notes |
|---|---|---|---|
| 2,2-Difluoroethyl | 2.1 | 45 | Optimal balance of lipophilicity and potency |
| Trifluoroethyl | 2.4 | 62 | Increased lipophilicity, reduced solubility |
| Non-fluorinated | 1.8 | >100 | Lower activity |
(Advanced) What advanced computational methods predict the compound’s binding modes?
Answer:
- Molecular docking: Use AutoDock Vina with GPCR homology models (e.g., serotonin 5-HT₂A receptor) to identify key interactions (e.g., hydrogen bonds with Asp155) .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
(Advanced) How to assess the compound’s stability under physiological and storage conditions?
Answer:
- Forced degradation studies: Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 2–9) for 48 hours .
- Analytical monitoring: Track degradation via HPLC-MS; observe hydrolysis of the difluoroethyl group under acidic conditions .
(Advanced) How to validate target engagement in cellular models?
Answer:
- Knockdown/knockout models: Use CRISPR-Cas9 to delete the putative target (e.g., 5-HT transporter) and test compound activity .
- Fluorescent probes: Develop a BODIPY-labeled analog for live-cell imaging to visualize subcellular localization .
(Advanced) What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
